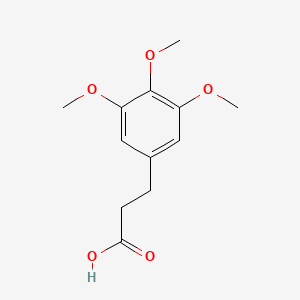

3,4,5-Trimethoxyhydrocinnamic acid

説明

3-(3,4,5-Trimethoxyphenyl)propanoic acid has been reported in Piper crassinervium, Piper longum, and Piper retrofractum with data available.

特性

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h6-7H,4-5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYXGVJUZBKJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179842 | |

| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25173-72-2 | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25173-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25173-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxyhydrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 - 103 °C | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trimethoxyhydrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyhydrocinnamic acid, also known as 3-(3,4,5-trimethoxyphenyl)propanoic acid, is a phenylpropanoid derivative. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization, offering valuable insights for its application in research and drug development. Unlike its unsaturated analog, 3,4,5-trimethoxycinnamic acid, the hydrocinnamic acid derivative features a saturated propanoic acid side chain, which significantly influences its chemical reactivity and biological profile. This compound is found in some plant species, such as Piper retrofractum and Piper longum, and has been investigated for its biological activities.[1]

Chemical and Physical Properties

3,4,5-Trimethoxyhydrocinnamic acid is a white to almost white crystalline powder.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₅ | [1][3] |

| Molecular Weight | 240.25 g/mol | [1][3][4] |

| CAS Number | 25173-72-2 | [1][3][4] |

| Melting Point | 100-104 °C | [2] |

| Appearance | White to almost white crystalline powder | [2] |

| Solubility | Soluble in DMSO | [1] |

Spectroscopic Analysis

The structural elucidation of 3,4,5-Trimethoxyhydrocinnamic acid is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃):

-

δ 6.70 (s, 2H): Aromatic protons at positions 2 and 6 of the phenyl ring.

-

δ 3.84 (s, 9H): Protons of the three methoxy groups at positions 3, 4, and 5.

-

δ 2.92 (t, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).

-

δ 2.70 (t, 2H): Methylene protons adjacent to the carboxyl group (-CH₂-COOH).[2]

¹³C NMR (CDCl₃):

-

δ 178.1: Carbonyl carbon of the carboxylic acid.

-

δ 153.1: Aromatic carbons at positions 3 and 5.

-

δ 135.87: Aromatic carbons at positions 1 and 4.

-

δ 105.3: Aromatic carbons at positions 2 and 6.

-

δ 60.8: Carbon of the methoxy group at position 4.

-

δ 56.1: Carbons of the methoxy groups at positions 3 and 5.

-

δ 35.5: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).

-

δ 31.0: Methylene carbon adjacent to the carboxyl group (-CH₂-COOH).[2]

Infrared (IR) Spectroscopy

The IR spectrum of 3,4,5-Trimethoxyhydrocinnamic acid exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. Bands in the aromatic region (around 1600-1450 cm⁻¹) and C-O stretching of the methoxy groups (around 1250-1000 cm⁻¹) are also prominent.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 3,4,5-Trimethoxyhydrocinnamic acid shows a molecular ion peak [M]⁺ at m/z 240, corresponding to its molecular weight.[3]

Chemical Reactivity and Synthesis

The chemical reactivity of 3,4,5-Trimethoxyhydrocinnamic acid is primarily dictated by the carboxylic acid functional group. This group can readily undergo esterification, amidation, and reduction to the corresponding alcohol. The aromatic ring can undergo electrophilic substitution reactions, although the electron-donating methoxy groups direct incoming electrophiles to specific positions.

Synthesis of 3,4,5-Trimethoxyhydrocinnamic Acid

A common and efficient method for the synthesis of 3,4,5-Trimethoxyhydrocinnamic acid is through the reduction of its unsaturated precursor, 3,4,5-trimethoxycinnamic acid. This can be achieved through catalytic hydrogenation or by using reducing agents like formic acid with a palladium catalyst.[2]

Experimental Protocol: Synthesis via Reduction of 3,4,5-Trimethoxycinnamic Acid

This protocol describes the synthesis of 3,4,5-Trimethoxyhydrocinnamic acid from 3,4,5-trimethoxycinnamic acid using a microwave-assisted reduction with formic acid and palladium chloride.[2]

Materials:

-

(E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (3,4,5-trimethoxycinnamic acid)

-

Palladium(II) chloride (PdCl₂)

-

10% Sodium hydroxide (NaOH) solution

-

Formic acid

-

5% Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

100 mL Erlenmeyer flask

-

Microwave reactor

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a 100 mL Erlenmeyer flask, suspend 0.72 g (0.003 mol) of 3,4,5-trimethoxycinnamic acid and 55 mg (0.31 mmol) of PdCl₂ in 6-10 mL of 10% sodium hydroxide solution.

-

To this suspension, add 8-12 mL of formic acid in a dropwise manner.

-

Place the reaction mixture in a microwave reactor and irradiate for 3-5 minutes, or until the starting material is completely consumed (monitor by TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Acidify the aqueous mixture with 5% HCl to precipitate the product.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure 3,4,5-Trimethoxyhydrocinnamic acid as a white solid.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of 3,4,5-Trimethoxyhydrocinnamic acid.

Biological Activity

While research on the biological activities of 3,4,5-Trimethoxyhydrocinnamic acid is not as extensive as its cinnamic acid counterpart, some studies have shown promising results. Notably, it has been isolated from Piper tuberculatum and has demonstrated in vitro antileishmanial activity against Leishmania amazonensis promastigotes, with a reported IC₅₀ of 145 µg/mL.[5] Further investigation into its pharmacological potential is warranted.

Safety and Handling

3,4,5-Trimethoxyhydrocinnamic acid should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

3,4,5-Trimethoxyhydrocinnamic acid is a valuable compound with well-defined chemical and physical properties. Its synthesis from the more common 3,4,5-trimethoxycinnamic acid is straightforward. The presence of the carboxylic acid and methoxy-substituted phenyl ring provides opportunities for a variety of chemical modifications, making it a versatile building block for the synthesis of new chemical entities with potential applications in drug discovery and materials science. The initial findings on its biological activity suggest that further exploration of its pharmacological profile could be a promising area of research.

References

-

Zhao, Z., Song, H., Xie, J., Liu, T., Zhao, X., Chen, X., He, X., Wu, S., Zhang, Y., & Zheng, X. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 173, 213-227. Available from: [Link]

-

NIST. 3-(3,4,5-Trimethoxyphenyl)propionic acid. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

-

PubChem. 3,4,5-Trimethoxycinnamic acid. Available from: [Link]

-

National Analytical Corporation. 3,4,5-Trimethoxycinnamic Acid - Analytical Reference Material. Available from: [Link]

-

Zhao, Z., Song, H., Xie, J., Liu, T., Zhao, X., Chen, X., He, X., Wu, S., Zhang, Y., & Zheng, X. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. ResearchGate. Available from: [Link]

-

ScienceMadness. Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. Available from: [Link]

-

Janočková, J., Hrabinová, M., Soukup, O., & Benková, M. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules, 26(10), 3009. Available from: [Link]

-

Jung, J. C., Lee, Y. H., Oh, S., Lee, Y. J., Park, S. Y., & Kim, Y. C. (2010). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 38–46. Available from: [Link]

-

HMDB. Showing metabocard for 3-(3,4,5-Trimethoxyphenyl)propanoic acid (HMDB0030254). Available from: [Link]

-

Zhao, Z., Song, H., Xie, J., Liu, T., Zhao, X., Chen, X., He, X., Wu, S., Zhang, Y., & Zheng, X. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. OUCI. Available from: [Link]

-

Zhao, Z., Song, H., Xie, J., Liu, T., Zhao, X., Chen, X., He, X., Wu, S., Zhang, Y., & Zheng, X. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed. Available from: [Link]

-

HMDB. Showing metabocard for 3,4,5-Trimethoxycinnamic acid (HMDB0002511). Available from: [Link]

-

SpectraBase. 3,4,5-Trimethoxycinnamic acid - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

Pinto, M., Fernandes, C., Pinto, D. C. G. A., Silva, A. M. S., & Sousa, E. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure–Activity Relationship Studies. Molecules, 28(12), 4754. Available from: [Link]

-

NIST. 3,5-Dimethoxy-4-hydroxycinnamic acid. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

-

MassBank. 3,4,5-Trimethoxycinnamic acid. Available from: [Link]

-

FooDB. Showing Compound 3,4,5-Trimethoxycinnamic acid (FDB023019). Available from: [Link]

-

de Souza, A. Q. L., et al. (2010). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. ResearchGate. Available from: [Link]

-

The Good Scents Company. 3-(3,4,5-trimethoxyphenyl) propionic acid. Available from: [Link]

Sources

- 1. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TargetMol [targetmol.com]

- 2. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]

- 3. 3-(3,4,5-Trimethoxyphenyl)propionic acid [webbook.nist.gov]

- 4. 3-(3,4,5-トリメトキシフェニル)プロピオン酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of 3,4,5-Trimethoxyhydrocinnamic Acid: From Biosynthesis to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

3,4,5-Trimethoxyhydrocinnamic acid, a methoxy-substituted derivative of hydrocinnamic acid, is a plant secondary metabolite of growing interest within the scientific community. This technical guide provides a comprehensive overview of its natural occurrences, with a primary focus on its principal botanical source, Polygala tenuifolia. We will delve into the intricacies of its biosynthesis via the phenylpropanoid pathway, present detailed methodologies for its extraction and isolation, and discuss its significant pharmacological activities, including its neuroprotective and anti-stress effects. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from this promising bioactive compound.

Introduction: The Significance of 3,4,5-Trimethoxyhydrocinnamic Acid

3,4,5-Trimethoxyhydrocinnamic acid belongs to the broad class of phenylpropanoids, a diverse family of organic compounds synthesized by plants.[1] While its unsaturated counterpart, 3,4,5-trimethoxycinnamic acid, and its various esters and amides have been more extensively studied, the hydrocinnamic acid form, characterized by a saturated propanoic acid side chain, is gaining recognition for its own unique biological properties.

The core structure, a trimethoxylated benzene ring attached to a propanoic acid moiety, confers specific physicochemical properties that influence its bioavailability and pharmacological activity. Notably, this compound and its derivatives have been identified as key active constituents in traditional herbal medicines, particularly those used for their sedative, anti-stress, and cognitive-enhancing effects.[2] This guide will provide the technical details necessary to harness this natural compound for further research and potential therapeutic applications.

Principal Natural Sources

While derivatives of 3,4,5-trimethoxycinnamic acid are found in various plant species, the most significant and well-documented source of the parent compound and its related esters is the root of Polygala tenuifolia Willd. (Polygalaceae), commonly known as "Onji" in traditional Japanese Kampo medicine.[2]

Table 1: Primary and Potential Natural Sources of 3,4,5-Trimethoxyhydrocinnamic Acid and its Derivatives

| Plant Species | Family | Plant Part | Relevant Compounds Identified |

| Polygala tenuifolia | Polygalaceae | Root | 3,4,5-Trimethoxycinnamic acid, 3,4,5-Trimethoxycinnamic acid esters (e.g., tenuifolisides)[3][4] |

| Piper swartzianum | Piperaceae | Not Specified | 3,4,5-Trimethoxycinnamic acid[5] |

| Piper tuberculatum | Piperaceae | Not Specified | 3,4,5-Trimethoxycinnamic acid[5] |

| Piper longum | Piperaceae | Not Specified | Trimethoxycinnamate esters |

It is important to note that while Polygala tenuifolia is the richest known source of 3,4,5-trimethoxycinnamic acid derivatives, specific quantitative data for the hydrocinnamic acid form is not extensively reported in the current literature.[3][4] Much of the quantitative analysis has focused on the more abundant esterified forms.

Biosynthesis: The Phenylpropanoid Pathway

The biosynthesis of 3,4,5-Trimethoxyhydrocinnamic acid is intricately linked to the phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites.[1] This pathway commences with the aromatic amino acid L-phenylalanine.

The key steps leading to the formation of 3,4,5-Trimethoxyhydrocinnamic acid are as follows:

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[6]

-

Hydroxylations and Methylations: A series of enzymatic hydroxylations and methylations occur on the aromatic ring of cinnamic acid. These reactions are catalyzed by various enzymes, including hydroxylases and O-methyltransferases, to produce intermediates such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid.[1] The precise sequence leading to the 3,4,5-trimethoxy substitution pattern is believed to involve a series of these enzymatic modifications.

-

Formation of 3,4,5-Trimethoxycinnamic Acid: Through successive enzymatic actions, the aromatic ring is hydroxylated at positions 3, 4, and 5, followed by methylation of these hydroxyl groups to yield 3,4,5-trimethoxycinnamic acid.

-

Reduction to 3,4,5-Trimethoxyhydrocinnamic Acid: The final step is the reduction of the double bond in the propenoic acid side chain of 3,4,5-trimethoxycinnamic acid to form the saturated propanoic acid side chain of 3,4,5-Trimethoxyhydrocinnamic acid. This reduction is likely catalyzed by a reductase enzyme, a common reaction in plant secondary metabolism.[7]

Figure 1: A simplified diagram of the plausible biosynthetic pathway of 3,4,5-Trimethoxyhydrocinnamic acid.

Experimental Protocols: Extraction, Isolation, and Analysis

The successful extraction and isolation of 3,4,5-Trimethoxyhydrocinnamic acid from its natural sources, primarily Polygala tenuifolia root, requires a systematic approach. The following protocols are synthesized from established methodologies for the extraction of phenylpropanoids and other secondary metabolites from this plant.

General Experimental Workflow

Figure 2: A general workflow for the extraction and isolation of 3,4,5-Trimethoxyhydrocinnamic acid.

Detailed Protocol for Extraction and Preliminary Fractionation

Objective: To obtain a crude extract enriched with phenylpropanoids from Polygala tenuifolia root.

Materials:

-

Dried roots of Polygala tenuifolia

-

Grinder or mill

-

Methanol (80% aqueous solution, HPLC grade)

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Preparation of Plant Material: Grind the dried roots of Polygala tenuifolia to a fine powder (approximately 40-60 mesh).

-

Extraction:

-

Macerate the powdered root material with 80% aqueous methanol at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with occasional agitation.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

Combine the methanolic extracts and filter through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Drying: The concentrated crude extract can be further dried using a freeze-dryer to yield a stable powder.

Protocol for Isolation and Purification

Objective: To isolate 3,4,5-Trimethoxyhydrocinnamic acid from the crude extract.

Materials:

-

Crude extract of Polygala tenuifolia

-

Silica gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the fractions enriched with the target compound and further purify using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating compounds based on their molecular size and polarity.

-

-

Preparative HPLC:

-

For final purification, subject the enriched fractions to preparative HPLC on a C18 column.

-

Use an isocratic or gradient elution with a mobile phase consisting of methanol and water (with a small percentage of formic or acetic acid to improve peak shape) to isolate the pure compound.

-

Analytical Methods for Identification and Quantification

Objective: To confirm the structure and determine the concentration of the isolated compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the primary method for the identification and quantification of 3,4,5-Trimethoxyhydrocinnamic acid.[8] A C18 column is typically used with a mobile phase of acetonitrile or methanol and acidified water.

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation) to increase volatility, GC-MS can also be used for the analysis of this compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the isolated compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is crucial for confirming its elemental composition.

Pharmacological Activities and Therapeutic Potential

3,4,5-Trimethoxyhydrocinnamic acid and its derivatives exhibit a range of promising pharmacological activities, primarily centered on the central nervous system.

-

Anti-stress and Sedative Effects: Studies have shown that 3,4,5-trimethoxycinnamic acid, a major active constituent of Polygala tenuifolia, possesses significant anti-stress effects.[2] It has been demonstrated to prolong sleeping time induced by pentobarbital in animal models, suggesting a sedative action.[2]

-

Neuroprotection and Cognitive Enhancement: Derivatives of 3,4,5-trimethoxycinnamic acid, such as its methyl ester, have been found to enhance hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[10] This suggests a potential role in mitigating cognitive decline associated with neurodegenerative diseases.

-

Anticonvulsant Activity: Research indicates that 3,4,5-trimethoxycinnamic acid exhibits anticonvulsant properties, potentially through its interaction with the GABAergic system.[3]

Conclusion and Future Directions

3,4,5-Trimethoxyhydrocinnamic acid is a valuable natural product with significant therapeutic potential, particularly in the realm of neuroscience. Its primary natural source, Polygala tenuifolia, provides a rich reservoir for its isolation and further investigation. While the general biosynthetic pathway is understood to be part of the broader phenylpropanoid metabolism, further research is needed to elucidate the specific enzymes involved, especially the putative reductase responsible for the conversion from its cinnamic acid precursor.

Future research should also focus on developing standardized and validated quantitative methods to determine the precise concentration of 3,4,5-Trimethoxyhydrocinnamic acid in various botanical sources. This will be crucial for the quality control of herbal preparations and for establishing accurate dose-response relationships in pharmacological studies. The detailed protocols and comprehensive overview provided in this guide aim to facilitate and accelerate these research endeavors, ultimately unlocking the full therapeutic potential of this intriguing natural compound.

References

- Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20.

- MacDonald, M. J., & D'Cunha, G. B. (2007). A modern view of phenylalanine ammonia-lyase. Biochemistry and Cell Biology, 85(3), 273-282.

- Chemler, J. A., & Koffas, M. A. (2008). Metabolic engineering for plant natural product biosynthesis in microbes. Current Opinion in Biotechnology, 19(6), 597-605.

- Achnine, L., Blancaflor, E. B., Rasmussen, S., & Dixon, R. A. (2004). Colocalization of L-phenylalanine ammonia-lyase and cinnamate 4-hydroxylase for metabolic channeling in phenylpropanoid biosynthesis. The Plant Cell, 16(11), 3098-3109.

- Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts.

- Zhao, X., Liu, J., Wang, Y., & Zhang, X. (2019). Research progress in the biological activities of 3, 4, 5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 174, 163-177.

- Barros, J., Serrani-Yarce, J. C., Chen, F., Baxter, D., Venables, B. J., & Dixon, R. A. (2016). Role of bifunctional cinnamyl alcohol dehydrogenase in monolignol biosynthesis.

- Wu, D., He, J., Jiang, Y., & Yang, M. (2014). Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry and gas chromatography–mass spectrometry. Journal of Food and Drug Analysis, 22(3), 328-336.

- Parveen, I., Threadgill, M. D., Hauck, B., Donnison, I., & Winters, A. (2011). Isolation, identification and quantitation of hydroxycinnamic acid conjugates, potential platform chemicals, in the leaves and stems of Miscanthus× giganteus using LC–ESI-MS. Phytochemistry, 72(18), 2376-2384.

- Galan, M., Calvo, A., & Salvador, A. (2018). Soft microwave pretreatment to extract p-hydroxycinnamic acids from grass stalks. Molecules, 23(11), 2933.

- Adnan, M., Patel, M., & Deshpande, S. (2022). Phytochemical screening, total hydroxycinnamic acids, total phenolic and antioxidant activity of Lavandula angustifolia Mill. GSC Biological and Pharmaceutical Sciences, 18(2), 057-062.

- Kumar, S., Arya, P., Mukherjee, C., Singh, B. K., & Kumar, B. (2005). A natural trimethoxycinnamate from Piper longum that inhibits TNF-α-induced E-selectin, VCAM-1 and ICAM-1 expression on human umbilical vein endothelial cells.

- Lee, C. I., Lee, J. M., Lee, Y. J., Park, W., & Choi, D. Y. (2004). Anti-stress effects of 3, 4, 5-trimethoxycinnamic acid, an active constituent of roots of Polygala tenuifolia (Onji). Biological and Pharmaceutical Bulletin, 27(8), 1317-1319.

- Wu, D., He, J., Jiang, Y., & Yang, M. (2014). Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry and gas chromatography–mass spectrometry. Semantic Scholar.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 735755, 3,4,5-Trimethoxycinnamic acid. Retrieved from [Link].

- Ritter, H., & Schulz, G. E. (2004). Structural basis for the entrance into the phenylpropanoid metabolism catalyzed by phenylalanine ammonia-lyase. The Plant Cell, 16(12), 3426-3436.

- Lee, S. Y., Kim, D. H., Lee, Y. S., Kim, J. H., Kim, S., & Oh, S. (2024). 3, 4, 5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor. Biochemical Pharmacology, 230, 116622.

- Qiu, F., McAlpine, J. B., & Pauli, G. F. (2010). Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites.

-

The Good Scents Company (n.d.). 3,4,5-trimethoxycinnamic acid (predominantly trans). Retrieved from [Link].

-

FoodData Central (n.d.). Compound 3,4,5-Trimethoxycinnamic acid. Retrieved from [Link].

-

HMDB (n.d.). 3,4,5-Trimethoxycinnamic acid. Retrieved from [Link].

- De Klerck, K., Mangelings, D., Clicq, D., De Gendt, S., & Vander Heyden, Y. (2009). Method selection for trace analysis of genotoxic impurities in pharmaceuticals. LCGC Europe, 22(12), 646-657.

-

MDPI (2023). Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses. Retrieved from [Link].

-

Frontiers Media S.A. (2018). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Retrieved from [Link].

-

JCHR (2022). HPLC Analysis, Isolation and Characterization of Sinapic Acid from Brassica Juncea Seed Extract. Retrieved from [Link].

Sources

- 1. Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-stress effects of 3,4,5-trimethoxycinnamic acid, an active constituent of roots of Polygala tenuifolia (Onji) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3,4,5-Trimethoxycinnamic acid | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Quality analysis of Polygala tenuifolia root by ultrahigh performance " by D. Wu, J. He et al. [jfda-online.com]

- 10. 3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4,5-Trimethoxyhydrocinnamic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyhydrocinnamic acid, systematically known as 3-(3,4,5-trimethoxyphenyl)propanoic acid, is a phenylpropanoid derivative that has garnered interest in the scientific community for its presence in various natural sources and its potential biological activities. This guide provides a comprehensive overview of its chemical structure, molecular weight, physicochemical properties, synthesis, and known biological relevance, offering a valuable resource for researchers in medicinal chemistry, natural product chemistry, and drug development.

Chemical Structure and Molecular Identity

3,4,5-Trimethoxyhydrocinnamic acid is characterized by a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions, attached to a propanoic acid tail. Unlike its unsaturated counterpart, 3,4,5-trimethoxycinnamic acid, the hydrocinnamic acid derivative possesses a saturated three-carbon side chain.

The molecular formula of 3,4,5-Trimethoxyhydrocinnamic acid is C₁₂H₁₆O₅.[1][2] Its molecular weight is approximately 240.25 g/mol .[2][3][4]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3-(3,4,5-trimethoxyphenyl)propanoic acid[1] |

| Synonyms | 3,4,5-Trimethoxyhydrocinnamic acid, 3,4,5-Trimethoxyphenylpropionic acid, β-(3,4,5-Trimethoxy phenyl)propionic acid[1] |

| CAS Number | 25173-72-2[1][2][3] |

| Molecular Formula | C₁₂H₁₆O₅[1][2][3][4] |

| Molecular Weight | 240.25 g/mol [2][3][4] |

| InChI Key | ZCYXGVJUZBKJAI-UHFFFAOYSA-N[1] |

graph "3,4,5-Trimethoxyhydrocinnamic_acid_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Propanoic acid chain C7 [pos="0,2.5!", label="CH₂"]; C8 [pos="-1,3.5!", label="CH₂"]; C9 [pos="-2,4.5!", label="C"]; O1 [pos="-2.8,5!", label="O"]; O2 [pos="-2.5,3.5!", label="OH"];

// Methoxy groups O3 [pos="-1.73,-1!", label="O"]; C10 [pos="-2.5,-1.5!", label="CH₃"]; O4 [pos="0,-2.5!", label="O"]; C11 [pos="0,-3.5!", label="CH₃"]; O5 [pos="1.73,-1!", label="O"]; C12 [pos="2.5,-1.5!", label="CH₃"];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- O1 [style=double]; C9 -- O2; C3 -- O3 -- C10; C4 -- O4 -- C11; C5 -- O5 -- C12;

// Aromaticity (approximated with alternating double bonds for visualization) C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed]; }

Caption: 2D Chemical Structure of 3,4,5-Trimethoxyhydrocinnamic acid.

Physicochemical Properties

3,4,5-Trimethoxyhydrocinnamic acid is typically a white to off-white crystalline powder.[5] Experimental data indicates a melting point in the range of 100-104 °C.[5]

| Property | Value |

| Appearance | White to almost white crystalline powder[5] |

| Melting Point | 100-104 °C[5] |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of 3,4,5-Trimethoxyhydrocinnamic acid involves the reduction of its unsaturated precursor, (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (3,4,5-Trimethoxycinnamic acid).

Protocol: Reduction of 3,4,5-Trimethoxycinnamic Acid

This protocol describes a microwave-assisted reduction using formic acid and a palladium catalyst.

Materials:

-

(E)-3-(3,4,5-trimethoxyphenyl)propenoic acid

-

Palladium(II) chloride (PdCl₂)

-

10% Sodium hydroxide (NaOH) solution

-

Formic acid (HCOOH)

-

5% Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a 100 mL Erlenmeyer flask, suspend 0.72 g (0.003 mol) of 3,4,5-trimethoxycinnamic acid and 55 mg (0.31 mmol) of PdCl₂ in 6-10 mL of 10% sodium hydroxide solution.[5]

-

Add 8-12 mL of formic acid to the suspension in a dropwise manner.[5]

-

Expose the reaction mixture to microwave radiation for 3-5 minutes, monitoring the reaction until the starting material is completely consumed.[5]

-

After the reaction is complete, cool the mixture and pour it into ice water.[5]

-

Acidify the solution with 5% HCl and extract the product with dichloromethane (3 x 10 mL).[5]

-

Wash the combined organic layers with water and dry over anhydrous Na₂SO₄.[5]

-

Remove the solvent by evaporation under reduced pressure.[5]

-

Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield 3-(3,4,5-trimethoxyphenyl)propionic acid as a white solid.[5]

Caption: Synthetic workflow for 3,4,5-Trimethoxyhydrocinnamic acid.

Natural Occurrence and Biological Significance

3,4,5-Trimethoxyhydrocinnamic acid has been identified as a constituent of various plants, including those from the Piper genus, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper).[3][4] It is also found in other herbs and spices.[3][4]

Preliminary research has indicated that 3,4,5-Trimethoxyhydrocinnamic acid possesses biological activity. Notably, it has demonstrated antileishmanial properties in in-vitro studies against Leishmania amazonensis promastigotes.[6][7][8] This suggests potential for further investigation into its therapeutic applications.

Conclusion

3,4,5-Trimethoxyhydrocinnamic acid is a well-defined chemical entity with a specific structure and molecular weight. Its synthesis from the more common cinnamic acid derivative is straightforward, allowing for its accessibility for further research. The compound's presence in medicinal plants and its early indications of biological activity make it a molecule of interest for natural product chemists and pharmacologists. This guide provides a foundational understanding of this compound, encouraging further exploration of its properties and potential applications in drug discovery and development.

References

-

NIST. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-(3,4,5-trimethoxyphenyl) propionic acid. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 3-(3,4,5-Trimethoxyphenyl)propanoic acid (HMDB0030254). Retrieved from [Link]

- Cason, J. (1948). A Synthesis of β-(3,4,5-Trimethoxyphenyl)-propionic Acid. Journal of the American Chemical Society, 70(4), 1645–1647.

-

CABI. (n.d.). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. Retrieved from [Link]

- SciELO. (2010). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. Revista Brasileira de Farmacognosia, 20(6), 1003-1006.

-

ResearchGate. (2010). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. Retrieved from [Link]

Sources

- 1. 3-(3,4,5-Trimethoxyphenyl)propionic acid [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TargetMol [targetmol.com]

- 5. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

A Spectroscopic Guide to 3,4,5-Trimethoxyhydrocinnamic Acid: Elucidating Molecular Structure for Advanced Research

This technical guide provides an in-depth analysis of the key spectroscopic data for 3,4,5-Trimethoxyhydrocinnamic acid (also known as 3-(3,4,5-trimethoxyphenyl)propanoic acid), a compound of interest for researchers in drug development and natural product chemistry. Understanding the spectroscopic signature of this molecule is fundamental for its unambiguous identification, purity assessment, and elucidation of its role in complex chemical and biological systems.

Introduction

3,4,5-Trimethoxyhydrocinnamic acid is a saturated derivative of the more commonly known 3,4,5-trimethoxycinnamic acid. The absence of the α,β-unsaturated double bond in the propanoic acid side chain significantly alters its chemical properties and, consequently, its spectroscopic characteristics. This guide offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the necessary framework for its confident characterization.

Molecular Structure and Spectroscopic Correlation

The structural features of 3,4,5-Trimethoxyhydrocinnamic acid dictate its interaction with various spectroscopic techniques. The key components are the 1,2,3,5-tetrasubstituted benzene ring, three methoxy groups (-OCH₃), a saturated two-carbon aliphatic chain (-CH₂-CH₂-), and a carboxylic acid group (-COOH). Each of these functional groups yields a distinct and predictable signal in the NMR, IR, and MS spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3,4,5-Trimethoxyhydrocinnamic acid, both ¹H and ¹³C NMR provide a complete picture of the proton and carbon framework.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of 3,4,5-Trimethoxyhydrocinnamic acid is characterized by its simplicity and symmetry.

Table 1: ¹H NMR Data of 3,4,5-Trimethoxyhydrocinnamic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.70 | Singlet (s) | 2H | Aromatic H-2, H-6 |

| 3.84 | Singlet (s) | 9H | Methoxy (-OCH₃) |

| 2.92 | Triplet (t) | 2H | Ar-CH₂ -CH₂-COOH |

| 2.70 | Triplet (t) | 2H | Ar-CH₂-CH₂ -COOH |

Solvent: CDCl₃[1]

Expert Interpretation:

-

Aromatic Region: The presence of a single peak at 6.70 ppm integrating to two protons is a definitive indicator of the symmetrical substitution pattern on the benzene ring. The two aromatic protons (H-2 and H-6) are chemically equivalent due to the plane of symmetry bisecting the C1-C4 axis.

-

Methoxy Region: A sharp singlet at 3.84 ppm, integrating to nine protons, confirms the presence of three equivalent methoxy groups. Although two are ortho to the side chain and one is para, their chemical environments are sufficiently similar in CDCl₃ to resonate at the same frequency.

-

Aliphatic Region: The two triplets at 2.92 and 2.70 ppm are characteristic of an ethyl bridge (-CH₂-CH₂-) where both methylene groups are coupled to each other. The downfield shift of the triplet at 2.92 ppm is due to its benzylic position (adjacent to the aromatic ring). The triplet at 2.70 ppm is assigned to the methylene group adjacent to the carbonyl of the carboxylic acid. The triplet multiplicity arises from the coupling between the two adjacent, non-equivalent methylene groups (n+1 rule, where n=2 protons on the neighboring carbon, resulting in a 2+1=3 line pattern, a triplet).

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data of 3,4,5-Trimethoxyhydrocinnamic Acid

| Chemical Shift (δ) ppm | Assignment |

| 178.1 | C OOH |

| 153.1 | C -3, C -5 |

| 135.87 | C -1, C -4 |

| 105.3 | C -2, C -6 |

| 60.8 | 4-OC H₃ |

| 56.1 | 3,5-OC H₃ |

| 35.5 | Ar-C H₂- |

| 31.0 | -C H₂-COOH |

Solvent: CDCl₃[1]

Expert Interpretation:

-

Carbonyl Carbon: The signal at 178.1 ppm is characteristic of a carboxylic acid carbonyl carbon.

-

Aromatic Carbons: The symmetry of the ring is again evident. The two methoxy-bearing carbons C-3 and C-5 are equivalent, appearing at 153.1 ppm. Similarly, the two proton-bearing carbons C-2 and C-6 are equivalent, resonating upfield at 105.3 ppm due to the shielding effect of the adjacent oxygen atoms. The quaternary carbons C-1 (attached to the side chain) and C-4 (bearing a methoxy group) appear at 135.87 ppm.

-

Methoxy Carbons: The two distinct signals for the methoxy carbons (60.8 and 56.1 ppm) indicate that the para-methoxy group is in a slightly different electronic environment than the two equivalent ortho-methoxy groups.

-

Aliphatic Carbons: The benzylic carbon (Ar-C H₂) appears at 35.5 ppm, while the carbon adjacent to the carboxyl group (-C H₂-COOH) is found at 31.0 ppm.

Experimental Protocol: NMR Data Acquisition

A self-validating system for NMR data acquisition ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of 3,4,5-Trimethoxyhydrocinnamic acid in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds and acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Key IR Absorption Bands for 3,4,5-Trimethoxyhydrocinnamic Acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) |

| ~2940, ~2840 | C-H stretch (aliphatic) | -CH₂, -OCH₃ |

| ~1700 | C=O stretch | Carboxylic Acid (-COOH) |

| ~1600, ~1500 | C=C stretch (aromatic) | Benzene Ring |

| ~1250, ~1050 | C-O stretch | Aryl Ether (-O-CH₃) |

Data derived from gas-phase spectrum.[2]

Expert Interpretation:

-

Carboxylic Acid: The most prominent feature is the very broad absorption band from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this will be the aliphatic C-H stretches. The sharp, strong peak around 1700 cm⁻¹ is definitively assigned to the C=O (carbonyl) stretch of the carboxylic acid.

-

Aliphatic and Aromatic C-H: The absorptions around 2940 and 2840 cm⁻¹ correspond to the C-H stretching of the methylene and methoxy groups. Aromatic C-H stretches are typically weaker and appear above 3000 cm⁻¹.

-

Aromatic Ring: The absorptions around 1600 and 1500 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.

-

Ether Linkage: The strong C-O stretching bands for the aryl ether linkages are expected in the fingerprint region, typically around 1250 and 1050 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural confirmation.

Table 4: Key Mass Spectrometry Data for 3,4,5-Trimethoxyhydrocinnamic Acid

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 240 | [M]⁺ (Molecular Ion) |

| 181 | [M - COOH - H₂O]⁺ or [M - CH₂COOH]⁺ (benzylic cation) |

Data obtained via Electron Ionization (EI).[3]

Expert Interpretation:

The electron ionization (EI) mass spectrum of 3,4,5-Trimethoxyhydrocinnamic acid will show a molecular ion peak [M]⁺ at m/z = 240, corresponding to its molecular weight (C₁₂H₁₆O₅).[3] The most characteristic fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the adjacent carbon of the side chain (β-cleavage). This is a highly favored process as it leads to the formation of a stable, resonance-delocalized benzylic cation.

The expected major fragment ion would be the 3,4,5-trimethoxybenzyl cation at m/z = 181. This fragment is the base peak in many similar structures due to its high stability.

Visualization of Key MS Fragmentation

Caption: Primary fragmentation pathway in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV. This provides reproducible fragmentation patterns for library matching.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with database entries (e.g., NIST) for confirmation.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 3,4,5-Trimethoxyhydrocinnamic acid. The symmetry of the molecule is clearly reflected in the simplicity of the NMR spectra. The characteristic functional groups are readily identified by their vibrational frequencies in the IR spectrum, and the molecular weight and primary fragmentation pathway are confirmed by mass spectrometry. This guide serves as an authoritative reference for researchers, ensuring the accurate identification and quality control of this compound in scientific investigations.

References

-

National Institute of Standards and Technology (NIST). 3-(3,4,5-Trimethoxyphenyl)propionic acid - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

National Institute of Standards and Technology (NIST). 3-(3,4,5-Trimethoxyphenyl)propionic acid - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,4,5-Trimethoxyhydrocinnamic Acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-Trimethoxyhydrocinnamic acid, a key intermediate in pharmaceutical synthesis and a compound of interest in various research fields. A detailed analysis of its solubility in a range of aqueous and organic solvents is presented, supported by both experimental data and theoretical principles. This document is intended for researchers, scientists, and drug development professionals, offering critical insights into the physicochemical properties of this compound to facilitate its effective use in experimental and manufacturing settings. The guide includes a thorough examination of the molecular structure's influence on solubility, detailed experimental protocols for solubility determination, and a consolidated summary of known solubility data.

Introduction: The Significance of Solubility in a Scientific Context

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 3,4,5-Trimethoxyhydrocinnamic acid, understanding its solubility profile is paramount for a multitude of applications, from designing efficient reaction and purification schemes to formulating stable and bioavailable drug products. Inadequate solubility can be a significant bottleneck in drug discovery and development, leading to poor absorption and low bioavailability. Therefore, a thorough characterization of a compound's solubility in various solvent systems is a critical early-stage activity in any research and development endeavor.

Physicochemical Properties of 3,4,5-Trimethoxyhydrocinnamic Acid

3,4,5-Trimethoxyhydrocinnamic acid, also known as 3-(3,4,5-Trimethoxyphenyl)propanoic acid, is a derivative of hydrocinnamic acid featuring three methoxy groups attached to the phenyl ring. Its molecular structure dictates its physical and chemical properties, including its solubility.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₆O₅ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| Melting Point | 102-103 °C | |

| Appearance | Solid | |

| pKa (strongest acidic) | ~4.8 (Predicted) |

The presence of both a polar carboxylic acid group and a largely nonpolar aromatic ring with three methoxy substituents creates a molecule with a nuanced solubility profile, exhibiting an affinity for a range of solvents depending on their polarity and hydrogen bonding capabilities.

The Molecular Dance: How Structure Governs Solubility

The solubility of 3,4,5-Trimethoxyhydrocinnamic acid is a direct consequence of the interplay between its constituent functional groups and the surrounding solvent molecules. The principle of "like dissolves like" provides a foundational understanding of this behavior.

The carboxylic acid group (-COOH) is a polar, hydrophilic moiety capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar protic solvents like water and alcohols.

Conversely, the phenyl ring and the three methoxy groups (-OCH₃) contribute to the molecule's nonpolar, lipophilic character. While the oxygen atoms in the methoxy groups can act as hydrogen bond acceptors, the overall effect of these groups and the bulky phenyl ring is an increase in hydrophobicity. The solubility of phenolic acids is affected by -OH and -OCH₃ substituents on the phenyl moiety, with methoxy groups generally contributing to a decrease in aqueous solubility[2].

The overall solubility in a given solvent is therefore a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: Interplay of functional groups determining solubility.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for 3,4,5-Trimethoxyhydrocinnamic acid in various solvents. It is important to note that some of this data is for the structurally similar 3,4,5-Trimethoxycinnamic acid, which provides a strong indication of the solubility behavior of the hydrocinnamic acid derivative.

| Solvent | Solvent Type | Solubility | Data Type | Reference |

| Water | Polar Protic | ~1942 mg/L (1.94 mg/mL) at 25°C | Estimated | [3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 mg/mL | Experimental | [4] |

| Chloroform | Nonpolar | Soluble | Qualitative | [5] |

| Dichloromethane | Nonpolar | Soluble | Qualitative | [5] |

| Ethyl Acetate | Polar Aprotic | Soluble | Qualitative | [5] |

| Acetone | Polar Aprotic | Soluble | Qualitative | [5] |

Note: The data for Chloroform, Dichloromethane, Ethyl Acetate, and Acetone is for the closely related 3,4,5-Trimethoxycinnamic acid.

Experimental Determination of Solubility: A Practical Guide

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This technique involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Principle of the Shake-Flask Method

The shake-flask method is based on the principle of achieving a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a constant temperature. An excess of the solid compound is added to the solvent and agitated for a prolonged period to ensure that the solution becomes saturated. After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of the solute in the clear supernatant is determined analytically.

Detailed Experimental Protocol

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4,5-Trimethoxyhydrocinnamic acid to a series of vials, each containing a known volume of the desired solvent. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. It is crucial to avoid disturbing the solid material at the bottom of the vial.

-

To ensure complete removal of any suspended solid particles, centrifuge the sample or filter it through a syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of 3,4,5-Trimethoxyhydrocinnamic acid in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of 3,4,5-Trimethoxyhydrocinnamic acid to quantify the concentration in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

Conclusion

This technical guide has provided a detailed examination of the solubility of 3,4,5-Trimethoxyhydrocinnamic acid. The interplay of its polar carboxylic acid functionality and the nonpolar trimethoxyphenyl moiety results in a compound with a versatile solubility profile. While sparingly soluble in water, it exhibits good solubility in polar aprotic solvents like DMSO and is expected to be soluble in a range of other organic solvents. The provided experimental protocol for the shake-flask method offers a robust framework for the precise determination of its solubility in various solvent systems. A thorough understanding of these solubility characteristics is essential for the effective application of 3,4,5-Trimethoxyhydrocinnamic acid in research and development.

References

-

Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. (2021). MDPI. [Link]

-

Showing metabocard for 3,4,5-Trimethoxycinnamic acid (HMDB0002511). (2006). Human Metabolome Database. [Link]

-

Showing Compound 3,4,5-Trimethoxycinnamic acid (FDB023019). (2011). FooDB. [Link]

-

Showing metabocard for 3-(3,4,5-Trimethoxyphenyl)propanoic acid (HMDB0030254). (2012). Human Metabolome Database. [Link]

-

Structure‐Photoprotective Capacity Relationship of Phenolic Hydroxyl, Methoxy, and Ethenyl Linker Moieties of Phenolic Acids. (n.d.). PMC. [Link]

-

(PDF) Structure‐Photoprotective Capacity Relationship of Phenolic Hydroxyl, Methoxy, and Ethenyl Linker Moieties of Phenolic Acids. (n.d.). ResearchGate. [Link]

-

3-(3,4,5-trimethoxyphenyl) propionic acid. (n.d.). The Good Scents Company. [Link]

-

Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. (n.d.). ResearchGate. [Link]

-

5.1: Correlations of Structure with Reactivity of Aromatic Compounds. (2022). Chemistry LibreTexts. [Link]

-

3-(3,4,5-Trimethoxyphenyl)propionic acid. (n.d.). NIST WebBook. [Link]

-

Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC. [Link]

-

Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. (2025). World Journal of Gastrointestinal Oncology. [Link]

-

Estimating the Physicochemical Properties of Polysubstituted Aromatic Compounds Using UPPER. (2018). Journal of Pharmaceutical Sciences. [Link]

-

3,4,5-Trimethoxycinnamic acid. (n.d.). PubChem. [Link]

-

Determination and correlation for solubility of aromatic acids in solvents. (n.d.). ResearchGate. [Link]

-

Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2026). Journal of the American Chemical Society. [Link]

Sources

- 1. 3-(3,4,5-Trimethoxyphenyl)propionic acid [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-(3,4,5-trimethoxyphenyl) propionic acid, 25173-72-2 [thegoodscentscompany.com]

- 4. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TargetMol [targetmol.com]

- 5. 3,4,5-Trimethoxycinnamic acid CAS#: 90-50-6 [m.chemicalbook.com]

Potential biological activities of 3,4,5-Trimethoxyhydrocinnamic acid

An In-Depth Technical Guide to the Potential Biological Activities of 3,4,5-Trimethoxyhydrocinnamic Acid

Executive Summary

3,4,5-Trimethoxyhydrocinnamic acid, also known as 3-(3,4,5-trimethoxyphenyl)propanoic acid, is a naturally occurring phenolic acid found in various botanicals, including long pepper (Piper longum)[1][2][3]. While direct research on this molecule is nascent, its significance is magnified by its role as a key in vivo metabolite of the more extensively studied 3,4,5-trimethoxycinnamic acid (TMCA)[4]. The broad spectrum of biological activities demonstrated by TMCA—ranging from neuroprotection and anti-inflammatory effects to potent anticancer activity—strongly suggests a promising pharmacological profile for its hydrogenated metabolite. This guide synthesizes the current, direct knowledge of 3,4,5-trimethoxyhydrocinnamic acid and extrapolates its potential activities based on the robust pharmacological data of its metabolic precursor, TMCA. We provide a technical overview for researchers and drug development professionals, detailing known mechanisms, experimental protocols, and future research trajectories.

Part 1: Molecular Profile and Metabolic Context

Structural Distinction and Nomenclature

3,4,5-Trimethoxyhydrocinnamic acid is a derivative of cinnamic acid, characterized by a phenyl ring substituted with three methoxy groups at positions 3, 4, and 5. Crucially, its side chain is a saturated propanoic acid, distinguishing it from its unsaturated analogue, 3,4,5-trimethoxycinnamic acid (TMCA), which possesses a double bond in the propenoic acid side chain. This saturation significantly alters the molecule's stereochemistry and flexibility, which can in turn influence its pharmacokinetic profile and interaction with biological targets.

The compound is also referred to in literature as:

Natural Occurrence and Metabolic Generation

This compound has been isolated from plants such as Piper longum, Piper retrofractum, and the Amazonian Piper tuberculatum[1][2][5].

Perhaps its most significant biological context is its formation as a metabolite. Following administration of TMCA, which is an active constituent of plants like Polygala tenuifolia, the double bond in the side chain can be reduced by metabolic processes in the body to yield 3,4,5-trimethoxyhydrocinnamic acid[4]. This positions TMCA as a potential pro-drug, with the hydrocinnamic acid derivative being one of the active molecules responsible for the observed physiological effects.

Caption: Metabolic conversion of TMCA to its hydrocinnamic acid derivative.

Part 2: Confirmed Biological Activity

Direct investigation into the bioactivity of 3,4,5-trimethoxyhydrocinnamic acid is limited. However, one key study has established its potential as an antimicrobial agent.

Antiprotozoal Activity

Research has demonstrated that 3-(3,4,5-trimethoxyphenyl)propanoic acid isolated from the fruits of the Amazonian Piper tuberculatum exhibits dose-dependent leishmanicidal activity. In in vitro assays against Leishmania amazonensis promastigotes, the compound displayed a half-maximal inhibitory concentration (IC50) of 145 µg/mL[5][6]. This finding confirms that the molecule is not biologically inert and possesses intrinsic antimicrobial properties that warrant further exploration.

Part 3: Inferred Potential Based on its Metabolic Precursor (TMCA)

The extensive pharmacological profile of TMCA provides a strong foundation for predicting the potential biological activities of its primary metabolite, 3,4,5-trimethoxyhydrocinnamic acid. The following sections detail the activities of TMCA and its derivatives, which are likely conferred, at least in part, by its conversion to the hydrocinnamic form.

Neuroprotective and Central Nervous System (CNS) Potential

TMCA and its derivatives are well-documented as having significant effects on the central nervous system[7][8].

-

Mechanism of Action : Studies have shown that TMCA acts as a potent agonist at the GABAA/benzodiazepine (BZ) receptor, which is the primary mechanism for its observed anticonvulsant and sedative activities[7][9]. It also exhibits binding affinity for serotonin receptors (5-HT1A and 5-HT2C), suggesting a role in modulating mood and anxiety[9]. Derivatives of TMCA have been shown to ameliorate stress-induced anxiety in animal models[10][11].

-

Potential Applications : This dual action on GABAergic and serotonergic systems makes it a compelling candidate for research into insomnia, epilepsy, and anxiety disorders[7][9]. Furthermore, some TMCA derivatives have been investigated for their cholinesterase inhibitory activity, indicating potential in managing neurodegenerative conditions like Alzheimer's disease[12].

Caption: Proposed mechanism of TMCA/metabolite action at the GABA-A receptor.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

This protocol is designed to assess the anxiolytic effects of a test compound in rodents, a standard method for screening CNS-active agents.

1. Principle: The EPM consists of four arms (two open, two enclosed) set in a plus shape and elevated from the floor. Anxiolytic compounds increase the proportion of time spent and the number of entries into the more intimidating open arms.

2. Materials:

- Elevated Plus Maze apparatus.

- Test compound (3,4,5-Trimethoxyhydrocinnamic acid) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

- Positive control: Diazepam (1-2 mg/kg).

- Vehicle control.

- Experimental animals (e.g., male C57BL/6 mice).

- Video tracking software.

3. Methodology:

- Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

- Dosing: Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. A typical pretreatment time is 30-60 minutes.

- Test Procedure: Place the mouse at the center of the maze, facing an open arm.

- Data Recording: Allow the mouse to explore the maze for 5 minutes. Record the session using an overhead camera connected to video tracking software.

- Parameters Measured:

- Time spent in open arms vs. closed arms.

- Number of entries into open arms vs. closed arms.

- Total distance traveled (to control for general locomotor activity).

- Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries relative to the vehicle control indicates an anxiolytic effect. The results should be compared with the positive control group.

4. Self-Validation: The inclusion of both a vehicle control (establishes baseline anxiety) and a positive control like diazepam (validates the assay's sensitivity to known anxiolytics) is critical for interpreting the results.

Anticancer and Cytotoxic Potential

Derivatives of TMCA have demonstrated significant antitumor properties across a wide range of cancer cell lines[7][8][13].

-

Mechanism of Action : The anticancer effects are often multifactorial. Studies on TMCA amides and esters have shown they can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death)[7]. Some derivatives function as tubulin polymerization inhibitors, disrupting the mitotic spindle and preventing cell division[14].

-

Selectivity : Importantly, some TMCA derivatives have shown modest selectivity for cancer cells over normal human cells, which is a critical attribute for a therapeutic candidate[7].

Data Presentation: Cytotoxic Activity of TMCA Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various synthetic TMCA derivatives against several human cancer cell lines, illustrating the broad-spectrum potential of this chemical scaffold.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 Value (µM) | Reference |

| TMCA Ester | Ester S1 | MDA-MB-231 (Breast) | 46.7 | [7] |

| TMCA Ester | Ester S5 | A549 (Lung) | 0.50 | [7] |

| TMCA Ester | Ester S5 | SGC-7901 (Gastric) | 11.82 | [7] |

| TMCA Ester | Ester S8 | MCF-7 (Breast) | 6.4 | [7] |

| TMCA Amide | Amide S15 | MDA-MB-231 (Breast) | 6.6 | [7] |

| Anthranilic Acid Derivative | TRA01 | MCF-7, HepG2 | Active at 100 µM | [14] |

Experimental Protocol: MTT Assay for Cell Viability

1. Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.

2. Materials:

- Human cancer cell line (e.g., MCF-7).

- Complete culture medium (e.g., DMEM with 10% FBS).

- 96-well cell culture plates.

- Test compound (3,4,5-Trimethoxyhydrocinnamic acid) dissolved in DMSO.

- MTT solution (5 mg/mL in PBS).

- Solubilization solution (e.g., DMSO or acidified isopropanol).

- Microplate reader (570 nm).

3. Methodology:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include wells with vehicle (DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.

- Incubation: Incubate the plate for 24-72 hours.

- MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

- Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Anti-inflammatory Potential

Cinnamic acids and their derivatives are recognized for their anti-inflammatory properties[4][8]. A structurally similar compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has been shown to exert potent anti-inflammatory effects in microglia, the immune cells of the brain[15].

-